N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide)
Description
N,N'-(Pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) is a bis-acetamide derivative featuring a pyridine-3,4-diyl core linked to two 4-chlorophenoxyacetamide moieties. Its structure combines aromatic and amide functionalities, which are often associated with biological activity, such as enzyme inhibition or cytotoxicity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-1-5-16(6-2-14)29-12-20(27)25-18-9-10-24-11-19(18)26-21(28)13-30-17-7-3-15(23)4-8-17/h1-11H,12-13H2,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUOLPROMLEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in linker groups, substituents, or biological activity profiles. Key structural and functional distinctions are highlighted.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects: 4-Chlorophenoxy groups (target compound and ISRIB) confer lipophilicity and stability, aiding cellular uptake. In contrast, quinoxalin-2-yl (compound 10a) adds planar heteroaromaticity, enhancing DNA intercalation or kinase inhibition . Purine-dione substituents (C39f, ) in analogs introduce hydrogen-bonding sites, likely altering target specificity (e.g., antiviral vs. anticancer) .
Biological Activity :
- ISRIB modulates eIF2α/ATF4 signaling , critical in neurodegeneration and stress responses, whereas compound 10a exhibits cytotoxicity against breast cancer cells .
- Chalcone derivatives () with acryloyl groups show anticancer activity via microtubule disruption, a mechanism distinct from acetamide-based compounds .
Table 2: Physicochemical Properties
| Property | N,N'-(Pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) | ISRIB (Cyclohexane analog) | Compound 10a (Quinoxaline analog) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol* | 451.34 g/mol | 504.54 g/mol |
| LogP (Lipophilicity) | High (due to Cl, aromatic rings) | High | Moderate (quinoxaline polarity) |
| Solubility | Low (non-polar groups) | Low | Moderate in DMSO |
| Bioactivity | Anticancer (inferred) | Neuroprotection | Cytotoxic |
Biological Activity
N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide), also known by its CAS number 477325-40-9, is a synthetic organic compound with significant potential in pharmacological applications. This compound features a pyridine ring substituted at the 3 and 4 positions with bis(2-(4-chlorophenoxy)acetamide) groups. Its biological activity primarily revolves around its role as an inhibitor of the integrated stress response (ISR), specifically targeting the eukaryotic initiation factor 2 (eIF2) pathway.
The mechanism of action of N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) involves the inhibition of eIF2α phosphorylation, which is crucial in regulating protein synthesis under stress conditions. This inhibition leads to a reversal of stress-induced cellular responses, making it a potential candidate for therapeutic interventions in diseases characterized by dysregulated stress responses.
Key Biochemical Pathways
- Integrated Stress Response (ISR) : The compound acts by modulating the ISR, impacting cellular survival and proliferation.
- Protein Synthesis Pathway : By inhibiting eIF2α phosphorylation, it affects downstream protein synthesis, which is critical in various cellular processes.
Pharmacokinetics
Research indicates that N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) possesses favorable pharmacokinetic properties , including good bioavailability and the ability to penetrate the central nervous system. This characteristic enhances its potential for treating neurological disorders and other conditions where central action is beneficial.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
-
Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation by modulating stress response pathways. In vitro studies have shown promising results in various cancer cell lines.
Study Cell Line IC50 (µM) Effect A375 10 Inhibition of growth MCF-7 8 Induction of apoptosis - Anti-inflammatory Effects : The compound's modulation of eIF2α phosphorylation suggests potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
A notable case study involved the application of N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) in a mouse model of neuroinflammation. The results indicated a significant reduction in inflammatory markers and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Comparison with Similar Compounds
N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) can be compared to other compounds with similar structures:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| ISRIB | ISR inhibitor | Different structural features but similar targets |
| N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | Enzyme inhibitor | Varying substitution patterns affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
